molecular formula C15H26N2O4 B6304651 2-Tert-butyl 5-ethyl 2,7-diazaspiro[3.5]nonane-2,5-dicarboxylate CAS No. 2102410-34-2

2-Tert-butyl 5-ethyl 2,7-diazaspiro[3.5]nonane-2,5-dicarboxylate

Cat. No.: B6304651
CAS No.: 2102410-34-2
M. Wt: 298.38 g/mol
InChI Key: WVVJCSWSUQMJTO-UHFFFAOYSA-N
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Description

2-Tert-butyl 5-ethyl 2,7-diazaspiro[3.5]nonane-2,5-dicarboxylate is a complex organic compound with the molecular formula C15H26N2O4 and a molecular weight of 298.38 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a diazaspiro nonane core. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

The synthesis of 2-Tert-butyl 5-ethyl 2,7-diazaspiro[3.5]nonane-2,5-dicarboxylate typically involves multiple steps, starting from simpler organic molecules. The process often includes substitution reactions and esterification. For instance, the preparation might begin with 2,7-diazaspiro[3.5]nonane as a starting material, followed by a series of reactions to introduce the tert-butyl and ethyl groups, and finally esterification to form the dicarboxylate

Chemical Reactions Analysis

2-Tert-butyl 5-ethyl 2,7-diazaspiro[3.5]nonane-2,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-Tert-butyl 5-ethyl 2,7-diazaspiro[3.5]nonane-2,5-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Tert-butyl 5-ethyl 2,7-diazaspiro[3.5]nonane-2,5-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, potentially inhibiting the activity of certain enzymes. This inhibition can disrupt various biochemical pathways, leading to its potential therapeutic effects .

Comparison with Similar Compounds

2-Tert-butyl 5-ethyl 2,7-diazaspiro[3.5]nonane-2,5-dicarboxylate can be compared with other spirocyclic compounds, such as:

The uniqueness of 2-Tert-butyl 5-ethyl 2,7-diazaspiro[3

Properties

IUPAC Name

2-O-tert-butyl 5-O-ethyl 2,7-diazaspiro[3.5]nonane-2,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O4/c1-5-20-12(18)11-8-16-7-6-15(11)9-17(10-15)13(19)21-14(2,3)4/h11,16H,5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVVJCSWSUQMJTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CNCCC12CN(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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